molecular formula C18H16F2N2O2 B2532085 Piperazine-1,4-diylbis((2-fluorophenyl)methanone) CAS No. 304510-78-9

Piperazine-1,4-diylbis((2-fluorophenyl)methanone)

Cat. No.: B2532085
CAS No.: 304510-78-9
M. Wt: 330.335
InChI Key: YOSNYEFLNVJNHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) typically involves the reaction of piperazine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis((2-fluorophenyl)methanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine-1,4-diylbis((2-chlorophenyl)methanone): Similar structure but with chlorine substituents instead of fluorine.

    Piperazine-1,4-diylbis((2-bromophenyl)methanone): Similar structure but with bromine substituents instead of fluorine.

    Piperazine-1,4-diylbis((2-methylphenyl)methanone): Similar structure but with methyl substituents instead of fluorine.

Uniqueness

Piperazine-1,4-diylbis((2-fluorophenyl)methanone) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

[4-(2-fluorobenzoyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSNYEFLNVJNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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